Methyl 3,5-dichloro-4-formylbenzoate Methyl 3,5-dichloro-4-formylbenzoate
Brand Name: Vulcanchem
CAS No.: 1465326-89-9
VCID: VC4419463
InChI: InChI=1S/C9H6Cl2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)Cl)C=O)Cl
Molecular Formula: C9H6Cl2O3
Molecular Weight: 233.04

Methyl 3,5-dichloro-4-formylbenzoate

CAS No.: 1465326-89-9

Cat. No.: VC4419463

Molecular Formula: C9H6Cl2O3

Molecular Weight: 233.04

* For research use only. Not for human or veterinary use.

Methyl 3,5-dichloro-4-formylbenzoate - 1465326-89-9

Specification

CAS No. 1465326-89-9
Molecular Formula C9H6Cl2O3
Molecular Weight 233.04
IUPAC Name methyl 3,5-dichloro-4-formylbenzoate
Standard InChI InChI=1S/C9H6Cl2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3
Standard InChI Key PZMMESDUAFUZSK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)Cl)C=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

Methyl 3,5-dichloro-4-formylbenzoate belongs to the class of benzoate esters, distinguished by the presence of two chlorine atoms at the 3- and 5-positions of the benzene ring, a formyl group at the 4-position, and a methyl ester moiety at the 1-position. The compound’s molecular structure is represented by the formula C9H6Cl2O3\text{C}_9\text{H}_6\text{Cl}_2\text{O}_3, with a calculated exact mass of 232.970 Da . The chlorine substituents contribute to its electron-withdrawing effects, influencing both its reactivity and physical properties, while the aldehyde group provides a site for further functionalization through condensation or nucleophilic addition reactions.

The spatial arrangement of substituents on the aromatic ring creates steric and electronic effects that dictate its behavior in synthetic applications. For instance, the meta-chloro groups may hinder electrophilic substitution reactions at adjacent positions, directing further modifications to the para-aldehyde group.

Physicochemical Properties

Available data on the compound’s physical properties are sparse, but key parameters include:

PropertyValueSource
Purity≥98% (HPLC)
Moisture Content≤0.5%
Molecular Weight233.048 g/mol
Molecular FormulaC9H6Cl2O3\text{C}_9\text{H}_6\text{Cl}_2\text{O}_3

Notably, critical parameters such as melting point, boiling point, and solubility remain undocumented in the literature. This gap underscores the need for further experimental characterization to facilitate its handling and application in industrial processes.

Synthesis and Manufacturing

Optimization of Reaction Conditions

Reaction optimization is critical for maximizing yield and purity. Studies on similar systems highlight the role of base selection, solvent, and temperature. For example, the synthesis of functionalized isoquinolines from 2-formylarylketones demonstrated that potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at room temperature provided optimal yields (80%) . These conditions could be adapted for the formylation and esterification steps in methyl 3,5-dichloro-4-formylbenzoate synthesis.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The compound’s aldehyde and ester functionalities make it a versatile building block. The aldehyde group participates in Schiff base formation, as evidenced by studies on methyl 4-formylbenzoate derivatives, which were condensed with phenylhydrazines to yield hydrazones with potential biological activity . Similarly, methyl 3,5-dichloro-4-formylbenzoate could serve as a precursor for antifungal or antibacterial agents, leveraging the electron-withdrawing effects of chlorine to enhance reactivity.

Research Gaps and Future Directions

Unexplored Physicochemical Properties

Critical data gaps include melting/boiling points, solubility in common solvents, and stability under various conditions. Experimental studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to elucidate these parameters.

Expanding Synthetic Utility

Future research should explore the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and cycloadditions to construct heterocyclic frameworks. Additionally, computational modeling could predict biological activity and guide the design of derivatives with enhanced pharmacological profiles.

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